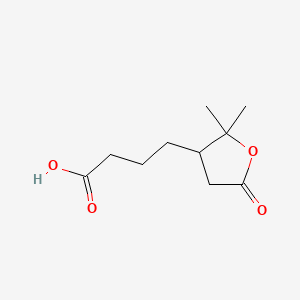
4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid is an organic compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with a dimethyl group and a butanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid typically involves the reaction of 2,2-dimethyl-3-hydroxybutanoic acid with tetrahydrofuran in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)pentanoic acid
- 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)hexanoic acid
- 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)heptanoic acid
Uniqueness
4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its tetrahydrofuran ring and dimethyl substitution make it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Numéro CAS |
6266-61-1 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
4-(2,2-dimethyl-5-oxooxolan-3-yl)butanoic acid |
InChI |
InChI=1S/C10H16O4/c1-10(2)7(6-9(13)14-10)4-3-5-8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
FVWCTLKSICLGOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC(=O)O1)CCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




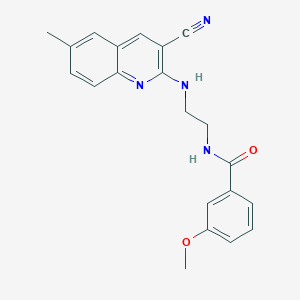
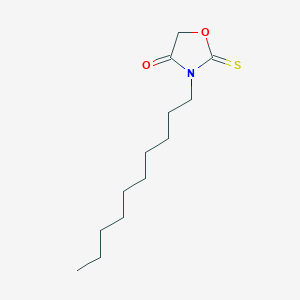



![[3-(Furan-2-yl)-2-methylphenyl]methanol](/img/structure/B12884979.png)
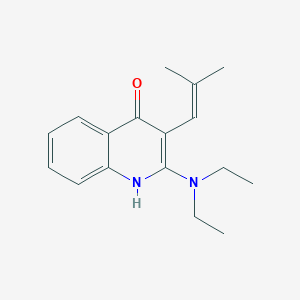
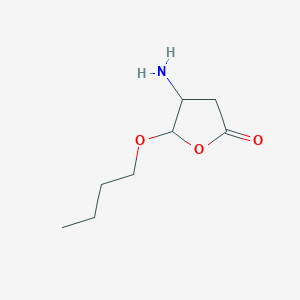
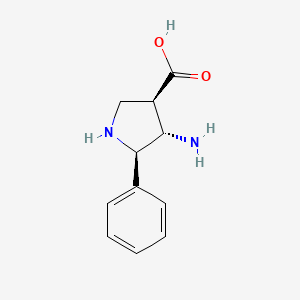

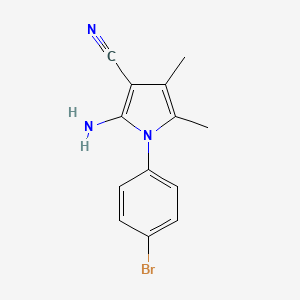
![Dicyclohexyl(2-(5-(Dicyclohexylphosphino)benzo[d][1,3]dioxol-4-yl)phenyl)phosphine](/img/structure/B12885024.png)
